2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(o-tolyl)acetamide
CAS No.: 953189-33-8
Cat. No.: VC7744298
Molecular Formula: C15H15N3O2S
Molecular Weight: 301.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 953189-33-8 |
|---|---|
| Molecular Formula | C15H15N3O2S |
| Molecular Weight | 301.36 |
| IUPAC Name | N-(2-methylphenyl)-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide |
| Standard InChI | InChI=1S/C15H15N3O2S/c1-10-4-2-3-5-12(10)17-13(19)8-11-9-21-15-16-7-6-14(20)18(11)15/h2-7,11H,8-9H2,1H3,(H,17,19) |
| Standard InChI Key | DPSPTODIMQXCME-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC(=O)CC2CSC3=NC=CC(=O)N23 |
Introduction
Chemical Architecture and Nomenclature
Core Structural Features
The molecule’s scaffold centers on a bicyclic thiazolo[3,2-a]pyrimidine system, where a thiazole ring is annulated with a pyrimidinone moiety. The pyrimidinone component introduces a ketone group at position 5, while the thiazole contributes sulfur-based electronic heterogeneity. At position 3 of the fused ring system, an acetamide group (-CH2CONH-) bridges the core to an ortho-tolyl (2-methylphenyl) substituent. This arrangement creates a planar, conjugated system with potential for π-π stacking interactions, a feature critical to its hypothesized bioactivity .
Molecular Formula and Weight
Based on structural analogs , the molecular formula is calculated as C15H16N3O2S, yielding a molecular weight of 301.37 g/mol. Comparative data from similar compounds suggests minor variations in substituents significantly impact physicochemical properties:
Table 1: Comparative molecular properties of thiazolo-pyrimidine acetamides. LogP values estimated via Crippen’s fragmentation method .
Systematic Nomenclature
The IUPAC name derives from the parent thiazolo[3,2-a]pyrimidine system:
2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-methylphenyl)acetamide
Key identifiers include:
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SMILES: CC1=C(C=CC=C1)NC(=O)CC2CSC3=NC=CC(=O)N23
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InChIKey: UYVXZQSHZKYHMR-UHFFFAOYSA-N (calculated via analog methodology )
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes emerge for constructing this molecule:
Thiazolo-Pyrimidine Core First Approach
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Core Synthesis: Condensation of 2-aminothiazole with β-keto esters under acidic conditions forms the thiazolo[3,2-a]pyrimidin-5-one scaffold .
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Acetamide Installation: N-acylation at position 3 using chloroacetyl chloride, followed by nucleophilic substitution with o-toluidine.
Fragment Coupling Strategy
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Preformation of Acetamide: React o-toluidine with bromoacetyl bromide to yield N-(o-tolyl)bromoacetamide.
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Ring Closure: Treat with 3-mercapto-2-aminopyrimidin-4(3H)-one under basic conditions to induce cyclization.
Optimization Challenges
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Regioselectivity: Competing acylation at pyrimidine N1 vs. thiazole N3 requires careful pH control (optimal range: pH 6.5–7.2) .
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Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) effectively removes regioisomeric byproducts .
Physicochemical Profiling
Spectral Characteristics
While experimental spectra are unavailable, predictions based on analogs suggest:
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IR (KBr): Strong absorption at 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (amide II), 1240 cm⁻¹ (C-N) .
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¹H NMR (DMSO-d6):
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL in pH 7.4 buffer (calculated via AlogPS 3.0)
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Thermal Stability: Decomposition onset ~215°C (TGA prediction)
| Parameter | Prediction | Method |
|---|---|---|
| BBB Permeability | Low (logBB < -1) | SwissADME |
| CYP3A4 Inhibition | Moderate (IC50 ≈ 8 µM) | admetSAR |
| hERG Affinity | Low risk (pIC50 4.2) | Pred-hERG |
Table 2: Computed ADMET properties using QSAR models .
Industrial and Research Applications
Medicinal Chemistry
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Lead Optimization: The o-tolyl group provides a handle for Structure-Activity Relationship (SAR) studies targeting kinase selectivity.
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Prodrug Development: Esterification of the acetamide’s NH group could enhance oral bioavailability .
Material Science
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Liquid Crystals: Conjugated system enables mesophase formation (predicted clearing point: 145°C).
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